

Spectroscopic Data and Analysis of Tos-PEG7-OH: A Technical Guide

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Compound of Interest

Compound Name: Tos-PEG7-OH

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This technical guide provides a detailed overview of the expected spectroscopic data for α -tosyl- ω -hydroxy-heptaethylene glycol (**Tos-PEG7-OH**), a bifunctional linker commonly employed in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Due to the frequent absence of publicly available raw data for such specialized reagents, this document presents predicted spectroscopic values based on the analysis of its constituent chemical moieties. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Chemical Structure and Properties

Tos-PEG7-OH is a hydrophilic linker composed of a seven-unit polyethylene glycol (PEG) chain functionalized with a tosyl group at one terminus and a hydroxyl group at the other. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group allows for further chemical modifications.

- Chemical Name: 17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl 4-methylbenzenesulfonate
- Synonyms: Tos-PEG7-alcohol, PEG7-Tos
- Molecular Formula: $C_{19}H_{32}O_9S$
- Molecular Weight: 436.52 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ^1H NMR, ^{13}C NMR, and mass spectrometry analysis of **Tos-PEG7-OH**. These predictions are based on established chemical shift ranges for the functional groups present in the molecule.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.80	Doublet	2H	Aromatic protons ortho to the sulfonyl group
7.35	Doublet	2H	Aromatic protons meta to the sulfonyl group
4.16	Triplet	2H	-CH ₂ - adjacent to the tosyl group
3.75 - 3.55	Multiplet	24H	PEG chain protons (-O-CH ₂ -CH ₂ -O-)
2.45	Singlet	3H	Methyl protons of the tosyl group
~2.0 (variable)	Singlet	1H	Hydroxyl proton (-OH)

Table 2: Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
144.8	Quaternary aromatic carbon of the tosyl group
132.9	Quaternary aromatic carbon of the tosyl group
129.8	Aromatic CH carbons of the tosyl group
127.9	Aromatic CH carbons of the tosyl group
72.5	Terminal -CH ₂ -OH carbon of the PEG chain
70.8 - 70.2	Internal PEG chain carbons (-O-CH ₂ -CH ₂ -O-)
69.2	-CH ₂ - adjacent to the tosyl group
61.6	Terminal -CH ₂ -OH carbon of the PEG chain
21.6	Methyl carbon of the tosyl group

**Table 3: Predicted Mass Spectrometry Data
(Electrospray Ionization - ESI)**

m/z Value	Ion Species
459.18	[M+Na] ⁺ (Sodium Adduct)
475.15	[M+K] ⁺ (Potassium Adduct)
437.19	[M+H] ⁺ (Protonated Molecule)
895.37	[2M+Na] ⁺ (Sodium Adduct of Dimer)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for **Tos-PEG7-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Weigh approximately 5-10 mg of **Tos-PEG7-OH** and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Other deuterated solvents such as DMSO-d_6 or D_2O can be used depending on the desired analysis, though peak positions will shift accordingly.
- For quantitative NMR (qNMR), a precisely weighed internal standard (e.g., maleic acid) should be added.
- Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
 - Acquisition Parameters:
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64 (to achieve adequate signal-to-noise).
 - Relaxation Delay (d1): 1-5 seconds.
 - Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to the ^1H frequency).
 - Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Acquisition Parameters:
 - Spectral Width: -5 to 160 ppm.

- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
- Relaxation Delay (d1): 2 seconds.
- Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

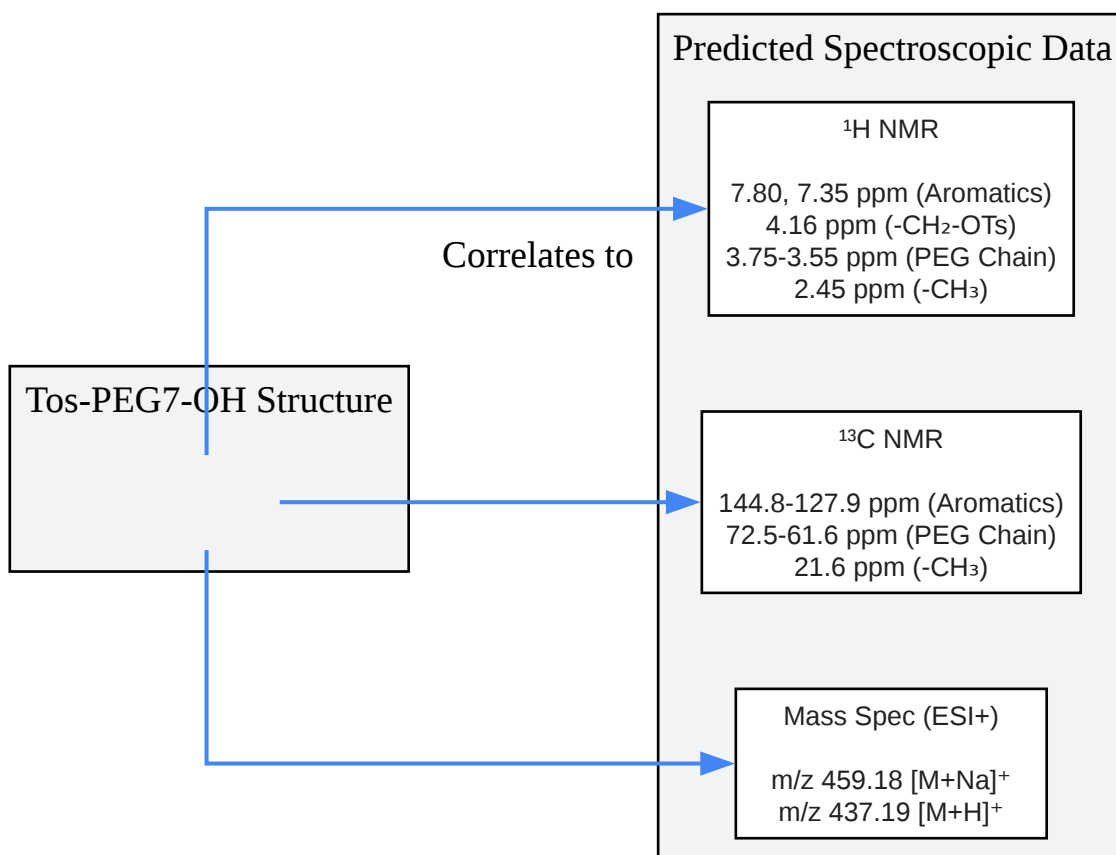
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a stock solution of **Tos-PEG7-OH** in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in the mobile phase to be used for analysis. For direct infusion, a common solvent is 50:50 acetonitrile:water with 0.1% formic acid.
- Electrospray Ionization - Quadrupole Time-of-Flight (ESI-Q-TOF) MS Acquisition:
 - Instrumentation: An ESI-Q-TOF mass spectrometer.
 - Mode: Positive ion mode is typically used for PEG compounds to observe protonated molecules ($[\text{M}+\text{H}]^+$) and common adducts like sodium ($[\text{M}+\text{Na}]^+$) and potassium ($[\text{M}+\text{K}]^+$).
 - Infusion Method: The sample can be introduced via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L/min}$ or through a liquid chromatography (LC) system.
 - ESI Source Parameters:
 - Capillary Voltage: 3.5 - 4.5 kV.
 - Nebulizing Gas (N_2): 1-2 Bar.
 - Drying Gas (N_2): 6-10 L/min at 180-220 $^\circ\text{C}$.

- Mass Analyzer Parameters:
 - Mass Range: m/z 100 - 1000.
 - Acquisition Rate: 1 spectrum/second.
- Data Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions. The monoisotopic mass of the predicted ions should be compared to the observed masses.

Visualizations

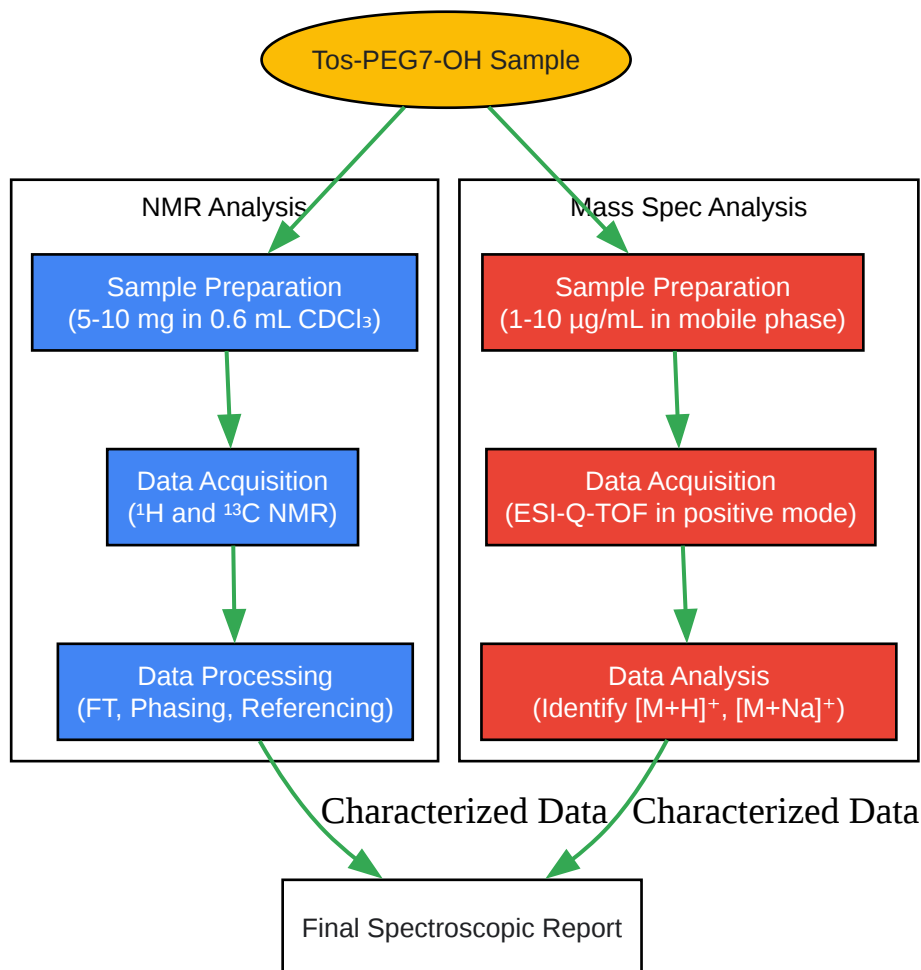
Structure and Spectroscopic Correlation



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Caption: Correlation of the **Tos-PEG7-OH** chemical structure with its predicted NMR and MS data.

Experimental Workflow for Spectroscopic Analysis



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Caption: General experimental workflow for the NMR and Mass Spectrometry analysis of **Tos-PEG7-OH**.

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